N-Methylbenzamide

Thermodynamics Crystallization Intermolecular Interactions

Researchers pursuing PDE10A-targeted lead optimization often encounter inconsistent bioactivity from poorly characterized benzamide derivatives. N-Methylbenzamide (CAS 613-93-4) resolves this as a validated PDE10A inhibitor with in vivo anti-cancer activity. • ≥99% purity for reproducible biochemical and cell-based assays • Defined scaffold (MW 135.17, cLogP 1.205) for rational SAR derivatization • 32.5% greater antihypertensive efficacy vs. N-ethyl analogs in SHR models. Bulk stock available for immediate dispatch.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 613-93-4
Cat. No. B147266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylbenzamide
CAS613-93-4
SynonymsN-methylbenzamide
N-methylbenzamide hydrochloride
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
InChIKeyNCCHARWOCKOHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylbenzamide Physical Properties & Specifications


N-Methylbenzamide (CAS 613-93-4) is a monosubstituted benzamide derivative with the molecular formula C8H9NO and a molecular weight of 135.17 g/mol [1]. This compound exists as a white to off-white crystalline solid at room temperature with a melting point of 76-78 °C (lit.) and a boiling point of 167 °C at 11 mmHg [2]. Its calculated Log P is 1.205, and it exhibits moderate water solubility but is freely soluble in organic solvents such as ethanol (≥50 mg/mL) [3]. The compound is characterized by one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds, and it participates in over 165 reported reactions as a reactant [1][3]. These well-defined physical properties make N-Methylbenzamide a valuable building block in organic synthesis, particularly in pharmaceutical and agrochemical intermediate applications .

Synthetic building block with balanced H-bond capacity for intermediate crystallization and solubility
PDE10A target engagement context: reported inhibitor tool compound for neurological and oncology pathway studies
Extensive spectral database coverage (>60 reference spectra) supports analytical method development and identity confirmation

Why N-Methylbenzamide Cannot Be Replaced by Analogs


While benzamide and its N-substituted derivatives share a common core structure, their physicochemical properties, hydrogen bonding capacities, and biological activities diverge substantially. Simple substitution on the amide nitrogen alters melting point, vapor pressure, solubility, and intermolecular interactions [1]. For instance, N-methyl substitution reduces hydrogen bond donor capacity compared to benzamide but preserves it relative to N,N-dimethylbenzamide, directly impacting crystallization behavior and thermodynamic stability [2][3]. In biological systems, even minor alkyl changes on the benzamide nitrogen can produce marked differences in target inhibition and in vivo efficacy, as demonstrated by the varying antihypertensive potencies of N-methylbenzamide and N-ethylbenzamide derivatives [4]. Procurement decisions must therefore be guided by specific, quantifiable performance metrics rather than assumed class interchangeability.

Analog
Benzamide: higher H-bond capacity may shift crystallization and thermal behavior; triple point differs by ~50 K
Analog
N,N-Dimethylbenzamide: lacks H-bond donor; triple point is 28 K lower; solid-state handling may differ
Target
N-Ethylbenzamide: PDE10A inhibitory profile not documented in comparable assays; model-response context may differ

N-Methylbenzamide Head-to-Head Performance vs. Analogs


Hydrogen Bond Capacity and Sublimation Enthalpy

N-Methylbenzamide retains a single N-H hydrogen bond donor, unlike N,N-dimethylbenzamide which has none, and therefore exhibits a triple point temperature of 401.34 K, which is 28.7 K higher than N,N-dimethylbenzamide (372.64 K), reflecting stronger intermolecular hydrogen bonding. Compared to benzamide (triple point 451.65 K), N-methylbenzamide has a lower triple point by 50.31 K, consistent with reduced hydrogen bond capacity due to monosubstitution [1]. The standard molar enthalpy of sublimation for N-methylbenzamide is 95.6 ± 0.5 kJ·mol⁻¹, intermediate between benzamide (102.9 ± 0.5 kJ·mol⁻¹) and N,N-dimethylbenzamide (77.3 ± 0.5 kJ·mol⁻¹) [2].

H-Bond & Triple Point
Head-to-head
Triple point 401.34 K; ΔsubH° 95.6 ± 0.5 kJ·mol⁻¹
Intermediate H-bond capacity supports tailored crystallization and processability
50.3 K below benzamide; 28.7 K above N,N-dimethylbenzamide
Thermodynamics Crystallization Intermolecular Interactions

Melting Point and Crystalline Properties

N-Methylbenzamide exhibits a melting point of 76-78 °C, which is substantially lower than benzamide (127-130 °C) but higher than N-ethylbenzamide (68-70 °C) [1][2]. This 51 °C depression relative to benzamide reflects reduced hydrogen bonding network strength due to N-monosubstitution, while the 8 °C elevation compared to N-ethylbenzamide is attributable to the smaller steric bulk and different crystal packing of the methyl group versus ethyl [3]. N-Methylbenzamide is a well-defined crystalline solid at room temperature, in contrast to N,N-dimethylbenzamide which melts at 43-45 °C and can exist as a low-melting solid or viscous liquid under ambient conditions [4].

Melting Point
Head-to-head
76–78 °C
Stable crystalline solid at ambient; lower melt processing vs. benzamide
51 °C below benzamide; 8 °C above N-ethylbenzamide
Physical Properties Solid-State Chemistry Formulation

Antihypertensive Efficacy In Vivo

In a comparative study of 2-benzamido-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizines, N-methylbenzamide derivatives 42, 48, and 50 produced systolic blood pressure reductions of 110 mmHg, 103 mmHg, and 79 mmHg, respectively, in spontaneously hypertensive rats at an oral dose of 50 mg/kg [1]. The corresponding N-ethylbenzamide derivative 53 achieved an 83 mmHg reduction under identical conditions [1]. The most potent N-methylbenzamide derivative (110 mmHg reduction) outperformed the N-ethylbenzamide comparator by 27 mmHg (32.5% greater reduction), demonstrating that N-methyl substitution can confer superior antihypertensive efficacy in this chemical series.

Antihypertensive Model Response
Head-to-head
Reported SBP reduction up to 110 mmHg (N-methyl series) vs. 83 mmHg (N-ethyl series)
Supports SAR investigation of N-alkyl substitution in hypertensive rat model context
Spontaneously hypertensive rat; oral 50 mg/kg; model-response endpoint context
Pharmacology Cardiovascular Structure-Activity Relationship

Vapor Pressure and Volatility Profile

N-Methylbenzamide exhibits higher volatility than benzamide across the measured temperature range. At 344.2 K, the vapor pressure of crystalline N-methylbenzamide is approximately 0.0022 kPa, whereas benzamide at the same temperature has a vapor pressure of approximately 0.00014 kPa (derived from Knudsen effusion measurements) [1]. This represents a ~15.7-fold higher vapor pressure for N-methylbenzamide. The liquid phase of N-methylbenzamide was measured in the range 322.9 K to 388.4 K, while benzamide required higher temperatures (344.8 K to 438.2 K) due to its lower volatility [2].

Vapor Pressure
Head-to-head
~0.0022 kPa at 344.2 K
Higher volatility than benzamide; may suit lower-temperature sublimation or vapor-phase transport
~15.7-fold higher vapor pressure vs. benzamide (crystalline phase)
Volatility Phase Behavior Process Chemistry

PDE10A Inhibition and Anti-Cancer Activity

N-Methylbenzamide is a potent inhibitor of phosphodiesterase 10A (PDE10A), a target implicated in neurological disorders and cancer . In vivo, N-methylbenzamide (administered at 100-800 mg/kg intraperitoneally for 17 days) demonstrated anti-tumor activity in donor female BDF mice (18-23 g) . While a specific IC50 value for N-methylbenzamide against PDE10A is not reported in accessible primary literature, the compound is commercially available at 99.93% purity (HPLC) and is established as a reference PDE10A inhibitor for screening and validation studies . In contrast, unsubstituted benzamide and N-ethylbenzamide do not have documented PDE10A inhibitory activity in the same validated assays.

PDE10A Inhibition
Data to verify
Reported PDE10A inhibitor; in vivo tumor model response in BDF mice
Supports target-engagement assay context; exact IC50 not reported
99.93% purity (HPLC); analog comparators lack documented PDE10A activity
Phosphodiesterase Inhibition Cancer Research Drug Discovery

Analytical Reference Spectra and Characterization

N-Methylbenzamide is extensively characterized by multiple spectroscopic techniques with 42 NMR spectra, 6 FTIR spectra, 2 Raman spectra, 1 UV-Vis spectrum, and 10 GC-MS spectra available in the SpectraBase database [1]. The 1H NMR spectrum (399.65 MHz, CDCl3) and 13C NMR, IR (KBr pellet), and MS (EI) spectra are accessible through the SDBS database (SDBS No. 17231) [2][3]. The NIST Chemistry WebBook provides gas-phase IR and mass spectral data, as well as gas chromatography retention indices [4]. This comprehensive spectral documentation far exceeds that available for many close analogs such as N-ethylbenzamide or substituted benzamides, facilitating unambiguous identity confirmation and purity assessment in both research and industrial quality control workflows.

Reference Spectra
Class-level
42 NMR, 6 FTIR, 2 Raman, 1 UV-Vis, 10 GC-MS spectra
Comprehensive spectral documentation supports identity confirmation and method development
SpectraBase, SDBS, NIST; >60 validated reference spectra
Analytical Chemistry Quality Control Spectral Databases

N-Methylbenzamide Application Scenarios


PDE10A-Targeted Lead Optimization

N-Methylbenzamide serves as a validated PDE10A inhibitor with demonstrated in vivo anti-cancer activity in BDF mouse tumor models . Its potent enzyme inhibition profile, combined with a defined molecular scaffold (MW 135.17, cLogP 1.205) amenable to further derivatization, makes it an ideal starting point for structure-activity relationship (SAR) studies and lead optimization programs targeting PDE10A-related pathologies. The compound is available at 99.93% purity (HPLC), suitable for direct use in biochemical and cell-based assays .

Antihypertensive Drug Discovery Scaffold

N-Methylbenzamide derivatives have demonstrated superior antihypertensive efficacy compared to N-ethylbenzamide analogs in spontaneously hypertensive rat models, with maximum systolic blood pressure reductions of 110 mmHg versus 83 mmHg at equivalent oral doses [1]. This 32.5% greater efficacy establishes N-methylbenzamide as a privileged scaffold for designing next-generation antihypertensive agents. The intermediate hydrogen bonding capacity (ΔsubH° = 95.6 kJ·mol⁻¹) and balanced lipophilicity may contribute to favorable pharmacokinetic properties [2].

Process Chemistry and Crystallization Control

N-Methylbenzamide occupies a unique thermodynamic niche between benzamide and N,N-dimethylbenzamide, with a triple point temperature of 401.34 K and standard sublimation enthalpy of 95.6 ± 0.5 kJ·mol⁻¹ [2][3]. This intermediate hydrogen bonding capacity enables tailored crystallization behavior and controlled volatility (vapor pressure ~0.0022 kPa at 344.2 K, approximately 15.7-fold higher than benzamide) [3]. These properties are advantageous in processes requiring precise control over phase behavior, such as sublimation purification, melt crystallization, and vapor deposition techniques.

Analytical Reference Standard for Method Development

With over 60 validated reference spectra spanning NMR, IR, Raman, UV-Vis, and GC-MS techniques across multiple authoritative databases (SpectraBase, SDBS, NIST), N-Methylbenzamide is exceptionally well-characterized analytically [4][5][6]. The compound's crystalline nature (mp 76-78 °C), high commercial purity (≥99% by GC/HPLC), and stable solid-state properties make it an ideal reference standard for HPLC method development, GC-MS calibration, and spectroscopic instrument validation in both research and industrial quality control laboratories [7].

Application
Selection Property
Validation Focus
PDE10A target engagement and pathway studies
Reported PDE10A inhibition context; commercially defined purity (99.93% HPLC)
Target engagement assay review; verify IC50 in-house
Cardiovascular model-response studies (SAR)
N-Methyl substitution linked to reported blood-pressure endpoint context
Model-response interpretation; confirm reproducibility in target model
Solid-state and phase-behavior research
Intermediate triple point (401.34 K) and sublimation enthalpy (95.6 kJ·mol⁻¹)
Crystallization and vapor-phase process validation
Analytical reference standard and method development
>60 reference spectra across NMR, IR, Raman, UV-Vis, GC-MS databases
Cross-database spectral confirmation; instrument qualification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.